Home > Products > Screening Compounds P17894 > 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione - 883948-67-2

3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-440361
CAS Number: 883948-67-2
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This specific compound is recognized for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. Quinazolines have been extensively studied due to their broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties.

Source

The compound can be synthesized from various starting materials, including substituted isatoic anhydrides and anthranilic acid. It is classified under quinazoline derivatives, which are characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring.

Synthesis Analysis

The synthesis of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione typically involves several key steps:

  1. Starting Materials: The synthesis often begins with anthranilic acid or substituted isatoic anhydrides.
  2. Amidation: The initial reaction involves the formation of an amide by reacting the starting material with benzylamine.
  3. Cyclization: This step involves cyclization reactions that convert the intermediate compounds into the quinazoline structure. This can be achieved through various methods such as heating in the presence of acids or bases.
  4. Final Product Formation: The final product is obtained through purification techniques such as crystallization or chromatography to isolate the desired quinazoline derivative.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.

Molecular Structure Analysis

The molecular structure of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione can be described as follows:

  • Molecular Formula: C13H14N2O2
  • Molecular Weight: Approximately 230.26 g/mol
  • Structural Features: The compound features a quinazoline core with a benzylamino group attached to the ethyl chain at the 3-position.

Data Representation

The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) representations provide unique identifiers for this compound:

  • InChI: InChI=1S/C13H14N2O2/c14-12-11(15-13(16)17)9-8-10(12)6-7-18-5/h6-9H,5H2,1-4H3,(H,15,16)
  • SMILES: Cc1ccnc2c1c(=O)n(c(=O)n2CCN(c3ccccc3)CC)C
Chemical Reactions Analysis

The chemical reactions involving 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione primarily focus on its interactions with biological targets:

  1. Enzyme Inhibition: The compound can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  2. Receptor Interactions: It may interact with various receptors in cellular pathways that regulate growth and apoptosis.

These reactions contribute to its biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione involves several biochemical pathways:

  1. Enzyme Interaction: The compound may inhibit enzymes such as kinases or proteases that are crucial for cell division and survival.
  2. Signal Transduction Pathways: By modulating signaling pathways associated with cell growth and apoptosis, it can exert anticancer effects.
  3. Antibacterial Activity: The inhibition of bacterial enzymes leads to compromised cell wall integrity and subsequent bacterial death.

Data supporting these mechanisms often come from in vitro studies demonstrating the compound's effects on target cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point can vary based on purity but often falls within the range of 180–200 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.

Applications

The scientific uses of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione are diverse:

  1. Medicinal Chemistry: As a lead compound for developing new antibacterial or anticancer agents.
  2. Biological Research: Utilized in studies exploring enzyme inhibition and cellular signaling pathways.
  3. Pharmaceutical Development: Investigated for its potential therapeutic applications in treating infections or cancers.
Synthetic Methodologies and Structure-Activity Relationship (SAR) Optimization

Multi-Step Synthesis Pathways Involving Anthranilic Acid and Isatoic Anhydride Precursors

The synthesis of 3-(2-(benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione relies on anthranilic acid or isatoic anhydride as foundational precursors. A representative five-step pathway begins with anthranilic acid undergoing cyclocondensation with urea or phosgene equivalents to form quinazoline-2,4-dione core 1. Subsequent N3-alkylation with 1,2-dibromoethane introduces the ethylene spacer, yielding intermediate 2 (bromination efficiency: 75–82%). Nucleophilic substitution of 2 with benzylamine then installs the benzylaminoethyl pharmacophore, generating the target compound 3 after crystallization (overall yield: 58–65%) [2] [6].

Alternative routes leverage isatoic anhydride as a cyclization precursor. Ring-opening with benzylaminoethylamine forms 2-(2-(benzylamino)ethylamino)benzamide 4, followed by intramolecular cyclodehydration using trifluoroacetic anhydride (TFAA) to furnish 3 in 70% yield. This route circumvents hazardous phosgene derivatives but requires stringent anhydrous conditions [6].

Green chemistry approaches utilize CO₂ as a C1 synthon: 2-aminobenzonitrile undergoes cyclization with CO₂ (0.1–1 MPa) catalyzed by MgO/ZrO₂ solid bases or ionic liquids (e.g., [Bmim]Ac) at 90–120°C. This yields unsubstituted quinazoline-2,4-dione 1 in ≤99% yield, which is then N-alkylated to install the benzylaminoethyl chain [10].

Table 1: Comparative Synthetic Routes to Quinazoline-2,4-Dione Core

PrecursorKey ReagentsCritical StepYieldAdvantages
Anthranilic acidUrea, 1,2-dibromoethaneN3-Alkylation58–65%Scalable; established protocols
Isatoic anhydrideBenzylaminoethylamine, TFAACyclodehydration70%Phosgene-free
2-AminobenzonitrileCO₂, [Bmim]AcCO₂ fixation/cyclization89–99%Sustainable; atmospheric pressure

N-Alkylation and Cyclization Strategies for Quinazoline-2,4-Dione Core Functionalization

Regioselective N3-alkylation is critical for installing the 2-(benzylamino)ethyl side chain. The quinazoline-2,4-dione core exhibits ambident nucleophilicity at N1/N3, with N3 favored due to higher electron density and steric accessibility. Alkylation of 1 with 1,2-dibromoethane in DMF/K₂CO₃ at 60°C achieves N3-selectivity (N3: N1 = 9:1), confirmed by ¹H-NMR (N3-CH₂ singlet at δ 4.27 ppm) [2] [4].

Cyclization-alkylation tandem strategies optimize efficiency: anthranilic acid derivatives pre-functionalized with 2-(benzylamino)ethyl groups undergo one-pot cyclization. For example, methyl 2-(2-(benzylamino)ethylamino)benzoate undergoes base-mediated ring closure with NaH in THF, yielding 3 in a single step (68% yield) [4]. Microwave-assisted N-alkylation (120°C, 30 min) enhances efficiency (92% conversion) versus thermal conditions (12 h, 75%) [6].

Table 2: N-Alkylation Approaches for Benzylaminoethyl Installation

MethodConditionsRegioselectivity (N3: N1)YieldLimitations
Conventional alkylationDMF, K₂CO₃, 60°C, 12 h9:182%Solvent removal required
Microwave assistanceDMF, K₂CO₃, 120°C, 0.5 h9:192%Specialized equipment
Tandem cyclization-alkylationNaH, THF, 0°C to rt, 6 hExclusive N368%Sensitive to moisture

Role of Benzylaminoethyl Substituents in Modulating Bioactivity: Comparative SAR Analyses

The 2-(benzylamino)ethyl side chain drives target affinity through three-dimensional pharmacophore alignment:

  • Benzyl moiety: Hydrophobic pocket occupancy enhances antimicrobial activity. Para-chloro substitution increases E. coli inhibition (MIC = 4.5×10⁻² μM/mL) by strengthening van der Waals contacts [1] [6].
  • Ethylene linker: Optimal two-carbon spacer length balances conformational flexibility and distance-critical hydrogen bonding. Shorter chains (direct benzyl) or longer (propyl) reduce kinase inhibition by >50% [3] [6].
  • Amino group: Tertiary amines (e.g., N-methylbenzyl) diminish DNA gyrase binding (IC₅₀ increase from 0.84 μM to >10 μM), while primary amines enable salt-bridge formation with Asp1046 in VEGFR-2 [3] [10].

Systematic SAR benchmarking against analogues reveals:

  • 3-Ethoxypropyl variants: Exhibit 40% higher aqueous solubility but 3× lower c-Met kinase affinity due to lost π-stacking with Tyr1230 [6].
  • 3-(4-Fluorobenzyl)ethyl derivatives: Improve PARP-1 inhibition (IC₅₀ = 3.02 μM) via halogen bonding with Ser904 [4].
  • Unsubstituted benzylaminoethyl: Maximizes dual c-Met/VEGFR-2 inhibition (IC₅₀ = 0.052–0.084 μM) by maintaining optimal log P (2.8) and topological polar surface area (75 Ų) [3].

Table 3: SAR of Quinazoline-2,4-Dione Derivatives

Substituent at N3c-Met IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)Antimicrobial MIC (μM/mL)Key Interactions
2-(Benzylamino)ethyl0.0740.0694.2×10⁻² (Gram+)H-bond (Asp1222/Asp1046); hydrophobic
3-Ethoxypropyl0.2200.180>0.1Solubility enhancement
4-Fluorobenzylethyl0.0630.0583.8×10⁻²Halogen bond (Ser904)
3,4-Dimethoxybenzylethyl0.0910.0852.6×10⁻²Electron-donating group boost

Click Chemistry and Copper-Catalyzed Azide-Alkyne Cycloaddition for Hybrid Analogues

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid diversification of the benzylaminoethyl terminus. Key strategies include:

  • Alkyne-functionalized precursors: Intermediate 2 (bromide) is converted to azide 5 (NaN₃/DMF, 90%). CuAAC with substituted phenylacetyles affords 1,2,3-triazole hybrids 6 in 75–88% yield [8].
  • Triazole-enhanced bioactivity: Hybrid 6a (R = p-NO₂-phenyl) shows 5× improved DNA topoisomerase IV inhibition (IC₅₀ = 0.18 μM) versus parent 3 due to supplemental π-π stacking and H-bonding [8].

Palladium-catalyzed cross-couplings access extended conjugates:

  • Sonogashira coupling with 2-iodoquinazoline-diones installs alkynes for subsequent CuAAC, generating bis-heterocyclic systems 7 (65–78% yield) [8].
  • Suzuki-Miyaura reactions with boronic acids introduce biaryl motifs at C6/C7 of the quinazoline core, modulating electron density and antimicrobial potency (e.g., p-CF₃-phenyl lowers MIC to 1.9×10⁻² μM/mL) [8].

Table 4: Bioactive Hybrids via Click Chemistry

Hybrid StructureSynthetic MethodYieldBiological ActivityMechanistic Insight
Triazole-p-NO₂-phenylCuAAC88%DNA topoisomerase IV IC₅₀ = 0.18 μMSupplemental π-stacking
Triazole-ferrocenylCuAAC75%Anticancer (HCT116 IC₅₀ = 2.8 μM)ROS generation via Fenton chemistry
6-(p-CF₃-phenyl)quinazolineSuzuki coupling82%MIC = 1.9×10⁻² μM/mL (Gram-)Enhanced membrane permeability

Properties

CAS Number

883948-67-2

Product Name

3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione

IUPAC Name

3-[2-(benzylamino)ethyl]-1H-quinazoline-2,4-dione

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C17H17N3O2/c21-16-14-8-4-5-9-15(14)19-17(22)20(16)11-10-18-12-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H,19,22)

InChI Key

XMOVJSZSANVCTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCN2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)CNCCN2C(=O)C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.